molecular formula C17H12N2O5 B14159051 4-(3-Acetylanilino)-3-nitrochromen-2-one CAS No. 679417-12-0

4-(3-Acetylanilino)-3-nitrochromen-2-one

Cat. No.: B14159051
CAS No.: 679417-12-0
M. Wt: 324.29 g/mol
InChI Key: IOTLMOXGZYUBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Acetylanilino)-3-nitrochromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromen-2-one core with a nitro group at the 3-position and an acetylanilino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylanilino)-3-nitrochromen-2-one typically involves the condensation of 3-nitrochromen-2-one with 3-acetylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of acetic acid as a solvent and a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylanilino)-3-nitrochromen-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetylanilino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

    Oxidation: The chromen-2-one core can undergo oxidation reactions to form corresponding quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-(3-Aminoanilino)-3-nitrochromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding quinones and other oxidized products.

Scientific Research Applications

4-(3-Acetylanilino)-3-nitrochromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Acetylanilino)-3-nitrochromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The acetylanilino group can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Acetylanilino)-3-chloroquinolin-2-one
  • 4-(3-Acetylanilino)-1-methyl-3-nitroquinolin-2-one
  • 2-(3-Acetylanilino)-3-chloro-1,4-naphthoquinone

Uniqueness

4-(3-Acetylanilino)-3-nitrochromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of both nitro and acetylanilino groups allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.

Properties

CAS No.

679417-12-0

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

4-(3-acetylanilino)-3-nitrochromen-2-one

InChI

InChI=1S/C17H12N2O5/c1-10(20)11-5-4-6-12(9-11)18-15-13-7-2-3-8-14(13)24-17(21)16(15)19(22)23/h2-9,18H,1H3

InChI Key

IOTLMOXGZYUBGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.